molecular formula C18H17N3O2S B2741534 (2E,5Z)-5-(4-(dimethylamino)benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 24045-19-0

(2E,5Z)-5-(4-(dimethylamino)benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No. B2741534
CAS RN: 24045-19-0
M. Wt: 339.41
InChI Key: JWEILOGFOMOOHH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-5-(4-(dimethylamino)benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality (2E,5Z)-5-(4-(dimethylamino)benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5Z)-5-(4-(dimethylamino)benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase

Research has demonstrated the synthesis of thiazolidinone derivatives and their evaluation as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their potential in anti-inflammatory activity. These compounds have shown varying degrees of selectivity toward the two enzymes, with several being orally active in rat models of inflammation, suggesting their utility in developing new anti-inflammatory drugs (Unangst et al., 1994).

Antimicrobial Activity

Further studies have synthesized thiazolidinone derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of substituents into the thiazolidinone structure has been found to enhance antibacterial properties, making these compounds promising candidates for developing new antibacterial drugs (Patel et al., 2010).

Synthesis of Structurally Diverse Libraries

The versatility of thiazolidinones in chemical synthesis has been showcased through the generation of a structurally diverse library of compounds, highlighting their potential as intermediates in organic synthesis. These studies have expanded the applications of thiazolidinones in medicinal chemistry and drug development (Roman, 2013).

Anticancer Properties

A series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones has been synthesized and evaluated for their inhibitory activity against leukemia cell lines. These compounds have shown promising anticancer properties, with some exhibiting activity at submicromolar concentrations, offering a new avenue for anticancer drug development (Subtelna et al., 2020).

Corrosion Inhibition

Investigations into benzothiazole derivatives have revealed their effectiveness as corrosion inhibitors for steel in acidic solutions. These findings open up potential applications in materials science, particularly in protecting metal surfaces from corrosion in industrial settings (Hu et al., 2016).

properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21(2)14-7-3-12(4-8-14)11-16-17(23)20-18(24-16)19-13-5-9-15(22)10-6-13/h3-11,22H,1-2H3,(H,19,20,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEILOGFOMOOHH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5Z)-5-(4-(dimethylamino)benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.